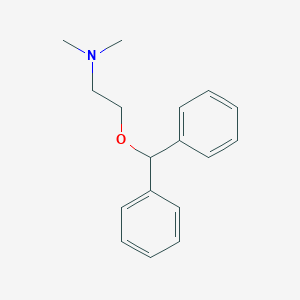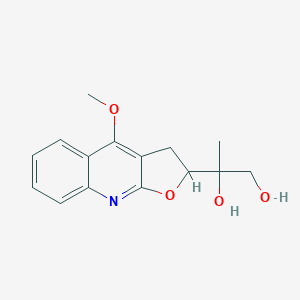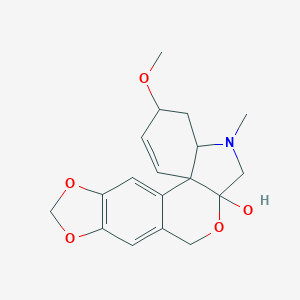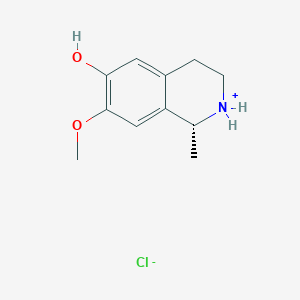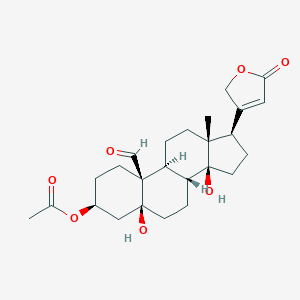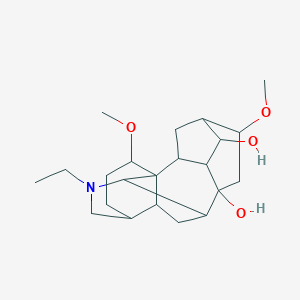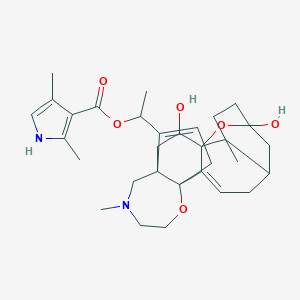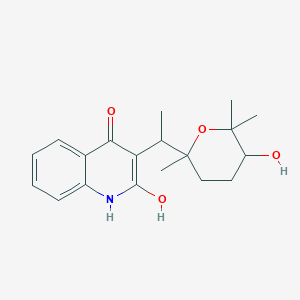![molecular formula C15H19NO4 B000091 [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate CAS No. 63911-32-0](/img/structure/B91.png)
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, also known as AHBO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AHBO belongs to the class of compounds known as muscarinic acetylcholine receptor antagonists, which have been studied extensively for their ability to modulate the cholinergic system in the brain and peripheral nervous system.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Tropane Alkaloids
Mao et al. (2014) detail a novel and versatile method for the enantioselective synthesis of tropane alkaloids using [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate. This process involves silyl enol ether formation and lactam activation, leading to hydroxylated tropan-3-ones, which are significant in the synthesis of compounds like pervilleine C and dibenzoyloxytropane (Mao et al., 2014).
Nematicidal Activity of Derivatives
Xu et al. (2021) synthesized novel derivatives of 8-azabicyclo[3.2.1]octan-3-yl, which demonstrated significant nematicidal activity. These compounds were derived from 5-HT3 receptor antagonists and displayed lethal rates against pinewood nematodes (Xu et al., 2021).
Asymmetric Synthesis via Rhodium-Catalyzed Cycloaddition
Reddy and Davies (2007) reported a rhodium-catalyzed [4 + 3] cycloaddition method for the asymmetric synthesis of 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes). This method is significant for creating highly functionalized tropane structures, essential in various pharmacological applications (Reddy & Davies, 2007).
Synthesis of Novel Azabicyclo Derivatives for Nematicidal Activities
Li et al. (2020) explored the nematicidal activities of new azabicyclo derivatives containing a thiazole moiety. Their research showed that these compounds had significant mortality rates against pine-wood nematodes, showcasing the potential of 8-azabicyclo[3.2.1]octan-3-yl derivatives in agricultural applications (Li et al., 2020).
Stereochemical Analysis of Tropanes
The stereochemical properties of tropanes, including those derived from [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, have been studied extensively, as illustrated by Zheng et al. (2004). These studies are crucial for understanding the molecular structures and potential applications of these compounds (Zheng et al., 2004).
Antiprotozoal Activities
Seebacher et al. (2005) and Faist et al. (2013) have conducted studies on the antiprotozoal activities of 8-azabicyclo[3.2.1]octan-3-yl derivatives. These compounds showed promise in treating diseases caused by protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005) (Faist et al., 2013).
Propiedades
Número CAS |
63911-32-0 |
|---|---|
Nombre del producto |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |
Clave InChI |
GWWGRYGNRKFSSX-FOSCPWQOSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Sinónimos |
8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






